molecular formula C11H14N2O B1415470 4-(Azetidine-1-carbonyl)-2-methylaniline CAS No. 1880923-50-1

4-(Azetidine-1-carbonyl)-2-methylaniline

Cat. No. B1415470
CAS RN: 1880923-50-1
M. Wt: 190.24 g/mol
InChI Key: QKDYDPVVVOKEGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Azetidine-1-carbonyl)-2-methylaniline, also known as 4-A1CMA, is an organic compound that is used as a building block in the synthesis of a wide variety of compounds. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other compounds of interest. 4-A1CMA is a versatile building block for the synthesis of a variety of compounds due to its stability and reactivity.

Scientific Research Applications

Synthesis and Structural Analogy

  • Synthesis of 2-Carboxy-4-Methylazetidine : This compound is a novel isomeric analog of dl-proline and was synthesized from α,β-dibromo carbonyl ester and benzylamine. The reaction yields 1-benzyl-2-carbomethoxy-4-methyl-azetidine, which upon further processing gives 2-carboxy-4-methylazetidine. This synthesis is significant in the study of abnormally high molecular weight polypeptides and offers insights into the structure and function of proline analogs (Soriano, Podraza, & Cromwell, 1980).

  • Biological Activity in Plants and Bacteria : Azetidine-2-carboxylic acid, a structural variant, shows significant use in studying proline metabolism and protein conformation. This variant was synthesized and its activity was confirmed in both Arabidopsis thaliana and Escherichia coli, indicating its utility in understanding protein synthesis and structural dynamics in various organisms (Verbruggen, Montagu, & Messens, 1992).

  • Stereochemistry and Ring Contraction : Studies on α-substituted proline analogs, including azetidine derivatives, demonstrate the effects of ring contraction on molecular conformation. The incorporation of azetidine cycles in place of pyrrolidine rings in proline analogs leads to a decrease in conformational flexibility and affects the molecular geometry and interactions, which is critical in understanding protein folding and structure (Revilla-López et al., 2012).

Applications in Agricultural and Medical Sciences

  • Effect on Ion Transport in Plants : Azetidine-2-carboxylic acid (AZ) was studied as an analog of proline to explore the relationship between protein synthesis and ion transport. It was found to inhibit the release of ions to the xylem in barley roots and impact ion uptake, suggesting its utility in studies of plant physiology and stress responses (Pitman et al., 1977).

  • Antagonist in Inflammatory Responses : A class of azetidines has been developed as potent antagonists for FFA2, a G-protein coupled receptor involved in mediating inflammatory responses. This research highlights the therapeutic potential of azetidine derivatives in the treatment of inflammation-related conditions (Pizzonero et al., 2014).

  • Ring Contraction and Isomerism : The conformational preferences of azetidine derivatives are explored through quantum mechanical calculations. This research provides insights into the structural dynamics of proline analogs and has implications for understanding peptide structure and function (Kern, Schutkowski, & Drakenberg, 1997).

Biochemical Analysis

Biochemical Properties

4-(Azetidine-1-carbonyl)-2-methylaniline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to bind to specific active sites on enzymes, potentially acting as an inhibitor or activator depending on the context. The interactions between this compound and biomolecules such as kinases and phosphatases can modulate signaling pathways and metabolic processes .

Cellular Effects

The effects of this compound on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound has been observed to alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling cascades. Additionally, this compound can modulate the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in metabolic flux and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, this compound can influence the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites. The precise metabolic pathways affected by this compound are still being elucidated, but its role in modulating enzyme activity and metabolic processes is evident .

properties

IUPAC Name

(4-amino-3-methylphenyl)-(azetidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-8-7-9(3-4-10(8)12)11(14)13-5-2-6-13/h3-4,7H,2,5-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDYDPVVVOKEGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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